molecular formula C9H11ClN2O B4812474 N-(2-chlorobenzyl)-N'-methylurea

N-(2-chlorobenzyl)-N'-methylurea

Cat. No.: B4812474
M. Wt: 198.65 g/mol
InChI Key: NJYSFYSJTHLLKP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N’-methylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorobenzyl group attached to the nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-N’-methylurea typically involves the reaction of 2-chlorobenzylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chlorobenzylamine+methyl isocyanateN-(2-chlorobenzyl)-N’-methylurea\text{2-chlorobenzylamine} + \text{methyl isocyanate} \rightarrow \text{N-(2-chlorobenzyl)-N'-methylurea} 2-chlorobenzylamine+methyl isocyanate→N-(2-chlorobenzyl)-N’-methylurea

Industrial Production Methods: In an industrial setting, the production of N-(2-chlorobenzyl)-N’-methylurea can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorobenzyl)-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-chlorobenzyl)-N’-methylurea oxides, while reduction can produce N-(2-chlorobenzyl)-N’-methylamine.

Scientific Research Applications

Chemistry: N-(2-chlorobenzyl)-N’-methylurea is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for the development of new antibiotics .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways, which could be useful in treating diseases .

Industry: N-(2-chlorobenzyl)-N’-methylurea is used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N’-methylurea involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

    N-(2-chlorobenzyl)-N’-methylamine: Similar structure but lacks the urea moiety.

    N-(2-chlorobenzyl)-N’-ethylurea: Similar structure with an ethyl group instead of a methyl group.

    N-(2-chlorobenzyl)-N’-phenylurea: Similar structure with a phenyl group instead of a methyl group.

Uniqueness: N-(2-chlorobenzyl)-N’-methylurea is unique due to its specific combination of the chlorobenzyl and methylurea groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-11-9(13)12-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYSFYSJTHLLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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